diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate
Brand Name: Vulcanchem
CAS No.: 38261-23-3
VCID: VC18410186
InChI: InChI=1S/2C11H16N4O4.H2O4S/c2*1-17-7-4-6(10(16)14-15-11(12)13)5-8(18-2)9(7)19-3;1-5(2,3)4/h2*4-5H,1-3H3,(H,14,16)(H4,12,13,15);(H2,1,2,3,4)
SMILES:
Molecular Formula: C22H34N8O12S
Molecular Weight: 634.6 g/mol

diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate

CAS No.: 38261-23-3

Cat. No.: VC18410186

Molecular Formula: C22H34N8O12S

Molecular Weight: 634.6 g/mol

* For research use only. Not for human or veterinary use.

diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate - 38261-23-3

Specification

CAS No. 38261-23-3
Molecular Formula C22H34N8O12S
Molecular Weight 634.6 g/mol
IUPAC Name diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate
Standard InChI InChI=1S/2C11H16N4O4.H2O4S/c2*1-17-7-4-6(10(16)14-15-11(12)13)5-8(18-2)9(7)19-3;1-5(2,3)4/h2*4-5H,1-3H3,(H,14,16)(H4,12,13,15);(H2,1,2,3,4)
Standard InChI Key HYQQUYMUGQKCKX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)N[NH+]=C(N)N.COC1=CC(=CC(=C1OC)OC)C(=O)N[NH+]=C(N)N.[O-]S(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₂₂H₃₄N₈O₁₂S , reflects a combination of three distinct functional groups:

  • Diaminomethylidene Group: A guanidine derivative (-NH-C(=NH)-NH₂) that confers basicity and nucleophilic reactivity due to its lone pair-rich nitrogen atoms.

  • 3,4,5-Trimethoxybenzoyl Moiety: An aromatic ester group with methoxy substituents at the 3rd, 4th, and 5th positions, enhancing lipophilicity and electronic stability.

  • Sulfate Counterion: A sulfate group (SO₄²⁻) that balances the cationic charge of the diaminomethylidene-azanium complex, improving solubility in polar solvents .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₃₄N₈O₁₂S
Molecular Weight634.617 g/mol
Exact Mass634.202 g/mol
PSA (Polar Surface Area)327.34 Ų
LogP (Partition Coefficient)3.64

These properties were derived from computational models and experimental data . The high LogP value suggests moderate lipophilicity, which may influence membrane permeability in biological systems.

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is dictated by its functional groups:

  • Diaminomethylidene Group: Participates in nucleophilic additions and chelation with metal ions.

  • Trimethoxybenzoyl Moiety: Undergoes electrophilic substitution (e.g., nitration, halogenation) at the aromatic ring’s ortho and para positions.

  • Sulfate Ion: Engages in ion-exchange reactions, enabling potential formulation into different salt forms .

Physicochemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=O stretches (~1680 cm⁻¹), and S-O stretches (~1050 cm⁻¹).

  • NMR Spectroscopy:

    • ¹H NMR: Methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.2 ppm), and guanidinium protons (δ 6.5–7.5 ppm).

    • ¹³C NMR: Carbonyl carbon (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm), and methoxy carbons (δ 55–60 ppm) .

Comparative Analysis with Structural Analogs

Table 2: Structurally Related Compounds

Compound NameKey DifferencesPotential Applications
3,4,5-Trimethoxybenzoic AcidLacks guanidine and sulfate groupsAntioxidant, anti-inflammatory
Guanidine SulfateSimpler structure, no aromatic moietyProtein denaturant, buffer

The hybrid structure of diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium sulfate combines the bioactivity of both aromatic and guanidine components, potentially offering synergistic effects .

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